molecular formula C11H15NS B117419 2-(4-Ethylphenyl)-1,3-thiazolidine CAS No. 145300-46-5

2-(4-Ethylphenyl)-1,3-thiazolidine

Cat. No.: B117419
CAS No.: 145300-46-5
M. Wt: 193.31 g/mol
InChI Key: GNBVTIOCKRYZIB-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Related compounds such as (4-ethylphenyl)sulfamic acid have been shown to interact with the receptor-type tyrosine-protein phosphatase beta . This protein plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It’s worth noting that related compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Related compounds have been associated with the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Related compounds have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . For example, certain complexes showed good radical scavenging power and inflammation inhibition power .

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBVTIOCKRYZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594819
Record name 2-(4-Ethylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145300-46-5
Record name 2-(4-Ethylphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145300-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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